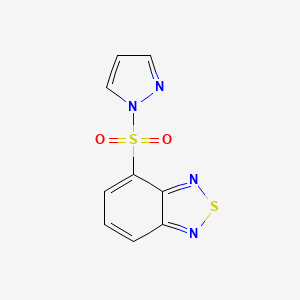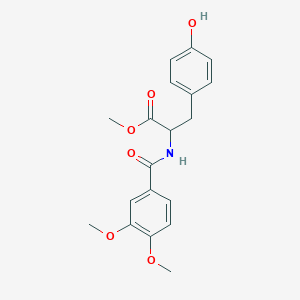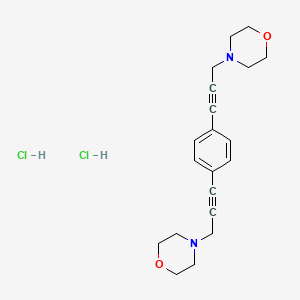![molecular formula C15H14FN3O4S B5311091 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5311091.png)
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide, also known as FC-9, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide varies depending on its application. In cancer cells, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins, such as Bax and p53, and downregulating the expression of anti-apoptotic proteins, such as Bcl-2. In addition, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the activity of several signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cancer cell survival and proliferation.
In plants, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the activity of acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants, leading to the death of the treated plants.
In bacteria, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death.
Biochemical and Physiological Effects:
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to exhibit several biochemical and physiological effects depending on its application. In cancer cells, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In addition, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the activity of several signaling pathways, leading to the suppression of cancer cell survival and proliferation.
In plants, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the biosynthesis of branched-chain amino acids, leading to the death of the treated plants.
In bacteria, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death.
実験室実験の利点と制限
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent activity against several targets, including cancer cells, weed species, and bacteria, making it a versatile compound for various applications. In addition, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to exhibit low toxicity in vitro, suggesting its potential use as a therapeutic agent.
One of the limitations of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide is that it exhibits limited solubility in water, which may limit its bioavailability in vivo. In addition, more studies are needed to elucidate the mechanism of action of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in different applications, as well as its potential toxicity in vivo.
将来の方向性
Several future directions can be explored for 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide. In medicine, more studies are needed to evaluate the efficacy and safety of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in vivo, as well as its potential use in combination with other therapeutic agents. In addition, more studies are needed to elucidate the mechanism of action of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in different cancer cell lines, as well as its potential use in other inflammatory diseases.
In agriculture, more studies are needed to evaluate the efficacy and safety of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in different weed species, as well as its potential use in combination with other herbicides.
In environmental science, more studies are needed to evaluate the efficacy and safety of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in different bacteria species, as well as its potential use in combination with other antibacterial agents.
In conclusion, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide is a versatile compound with potential applications in various fields of scientific research. Its synthesis method is simple, and it exhibits potent activity against several targets, including cancer cells, weed species, and bacteria. However, more studies are needed to elucidate its mechanism of action, potential toxicity in vivo, and potential use in combination with other therapeutic agents.
合成法
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide can be synthesized using a simple reaction between 4-fluorobenzenesulfonyl chloride and 2-(4-hydroxyphenoxy)acetic acid hydrazide. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography, yielding a white solid with a high purity.
科学的研究の応用
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. In addition, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages, suggesting its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and colitis.
In agriculture, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to exhibit potent herbicidal activity against several weed species, including barnyardgrass, redroot pigweed, and common lambsquarters. It has been found to inhibit the activity of acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants, leading to the death of the treated plants.
In environmental science, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to exhibit potent antibacterial activity against several Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. It has been found to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death.
特性
IUPAC Name |
2-[4-[(Z)-[(4-fluorophenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4S/c16-12-3-7-14(8-4-12)24(21,22)19-18-9-11-1-5-13(6-2-11)23-10-15(17)20/h1-9,19H,10H2,(H2,17,20)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSRLBDRNYPVAX-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)F)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NS(=O)(=O)C2=CC=C(C=C2)F)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5311017.png)
![7-(2,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5311028.png)
![7-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5311035.png)
![4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5311068.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5311073.png)

![5-{[1-(2,6-difluorobenzyl)-4-piperidinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5311095.png)

![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5311107.png)
![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)

![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)benzoic acid](/img/structure/B5311132.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)